
1,2,4-Triazine, 3-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine, 3-methyl-5-phenyl- is a heterocyclic compound that belongs to the triazine family Triazines are six-membered aromatic rings containing three nitrogen atoms The 1,2,4-triazine isomer has nitrogen atoms at positions 1, 2, and 4 of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-methyl-5-phenyl- can be achieved through various methods. One common approach involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method allows for the formation of the triazine ring with the desired substitutions. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,2,4-Triazine, 3-methyl-5-phenyl- often involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted synthesis and solid-phase methods has been explored to enhance efficiency and reduce production costs . These methods allow for the rapid and scalable production of the compound, making it suitable for various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine, 3-methyl-5-phenyl- undergoes several types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich triazine ring.
Nucleophilic Displacement: Nucleophiles can displace substituents on the triazine ring, leading to the formation of new derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may yield substituted triazines, while nucleophilic displacement can produce a variety of triazine derivatives with different functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine, 3-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,2,4-Triazine, 3-methyl-5-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
57446-75-0 |
|---|---|
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
3-methyl-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3/c1-8-12-10(7-11-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
KOHDDOXUULRGDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
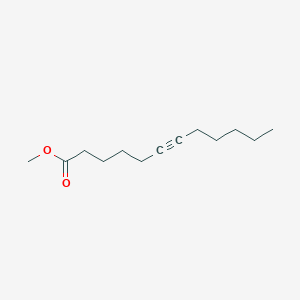
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
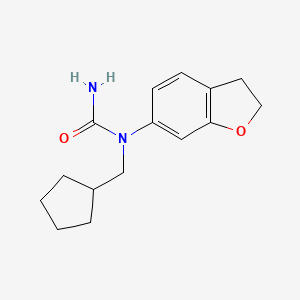
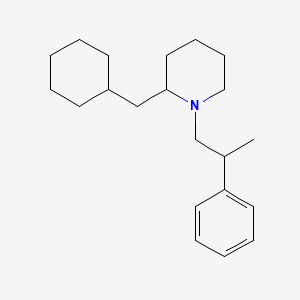

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
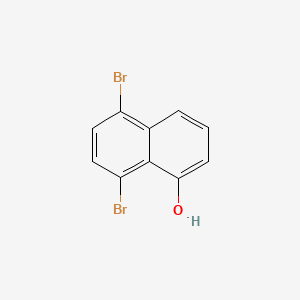
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
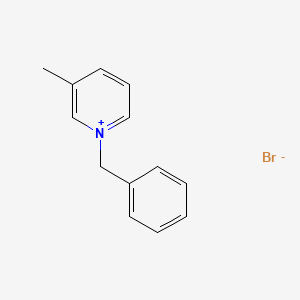
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
